1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole
Beschreibung
Eigenschaften
Molekularformel |
C11H19N3 |
|---|---|
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
1-methyl-3-propan-2-yl-4-pyrrolidin-3-ylpyrazole |
InChI |
InChI=1S/C11H19N3/c1-8(2)11-10(7-14(3)13-11)9-4-5-12-6-9/h7-9,12H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZSWWLGISGBFSSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C=C1C2CCNC2)C |
Herkunft des Produkts |
United States |
A Comprehensive Guide to the Preclinical Pharmacokinetic Profiling of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole
Abstract
The journey of a novel chemical entity from discovery to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic profile. This technical guide provides a comprehensive, in-depth framework for the preclinical pharmacokinetic characterization of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole, a novel heterocyclic small molecule. As no public domain data for this specific molecule exists, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines a phased, field-proven approach, integrating in vitro assays, in vivo studies, and in silico modeling to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The causality behind each experimental choice is explained, ensuring a self-validating system of protocols that aligns with regulatory expectations and scientific rigor.
Introduction: The Imperative of Early ADME Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm underscores the necessity of integrated ADME and pharmacokinetic (PK) screening from the earliest stages.[1][2] A compound's therapeutic potential is not solely defined by its potency and selectivity but is critically dependent on its ability to reach the target site of action in sufficient concentration and for an appropriate duration. The pyrazole and pyrrolidine moieties present in 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole are common scaffolds in medicinal chemistry, known to impart favorable properties but also potential metabolic liabilities.[3][4][5] Therefore, a systematic evaluation of its ADME profile is paramount to identify potential developmental hurdles and guide medicinal chemistry efforts.
This guide details a comprehensive preclinical ADME package, designed to build a robust pharmacokinetic profile for our lead compound.[6][7] The workflow is designed to be iterative, with data from initial in vitro screens informing the design of more complex in vivo studies.
Phase I: In Vitro ADME Profiling - Building the Foundation
The initial phase of pharmacokinetic characterization relies on a battery of in vitro assays designed to rapidly assess the fundamental ADME properties of the compound.[1][2] These assays are cost-effective, high-throughput, and require minimal amounts of the test article.
Physicochemical Properties
The intrinsic physicochemical characteristics of a drug molecule are the primary determinants of its pharmacokinetic behavior.
-
Aqueous Solubility: This is a critical parameter influencing oral absorption. Poor solubility can lead to low and variable bioavailability.
-
Lipophilicity (LogD/LogP): The octanol-water partition coefficient is a key indicator of a compound's ability to cross biological membranes.
Absorption and Permeability
The ability of a drug to be absorbed from the gastrointestinal tract is a prerequisite for oral efficacy.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay provides a rapid assessment of a compound's passive diffusion across an artificial lipid membrane.[8] It is a valuable initial screen to rank compounds based on their intrinsic permeability.
Experimental Protocol: PAMPA
-
Preparation of the Donor Plate: A stock solution of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole is prepared in a suitable organic solvent (e.g., DMSO) and diluted in a buffer at pH 7.4 to the desired final concentration (typically 10 µM).
-
Membrane Coating: The filter membrane of the donor plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
Assembly of the PAMPA Sandwich: The donor plate is placed on top of an acceptor plate containing buffer.
-
Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS. The permeability coefficient (Pe) is then calculated.
-
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[9][10] It provides a more physiologically relevant assessment of both passive and active transport mechanisms.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.
-
Quantification: The concentration of the compound in the collected samples is measured by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).
-
Distribution
Once absorbed, a drug distributes throughout the body, and its partitioning between blood and tissues is largely governed by its binding to plasma proteins.
-
Plasma Protein Binding (PPB) Assay: The extent of binding to plasma proteins, primarily albumin, is a critical determinant of the unbound (free) drug concentration, which is the pharmacologically active fraction.[3] High plasma protein binding can limit the amount of drug available to reach its target and be cleared.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
-
Preparation: The test compound is added to plasma from the desired species (e.g., rat, human).
-
Dialysis: The plasma sample is placed in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-containing chamber. The unit is incubated at 37°C until equilibrium is reached (typically 4-6 hours).
-
Quantification: The concentrations of the compound in the plasma and buffer chambers are determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Metabolism and Stability
The metabolic stability of a compound determines its half-life and potential for drug-drug interactions.
-
Plasma Stability Assay: This assay assesses the chemical and enzymatic stability of a compound in plasma. Instability in plasma can lead to rapid degradation and a short in vivo half-life.
-
Microsomal Stability Assay: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism. This assay provides an initial assessment of a compound's susceptibility to CYP-mediated metabolism.
-
Hepatocyte Stability Assay: Hepatocytes contain both Phase I and Phase II metabolic enzymes and provide a more comprehensive in vitro model of hepatic metabolism.[11] This assay is used to determine the intrinsic clearance of a compound.
Experimental Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation: Cryopreserved hepatocytes (e.g., rat, human) are thawed and suspended in a suitable incubation medium.
-
Incubation: The test compound (typically at 1 µM) is incubated with the hepatocyte suspension at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (CLint).
-
-
CYP450 Inhibition Assay: This assay evaluates the potential of the compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes can lead to clinically significant drug-drug interactions.
Data Summary and Interpretation
The data generated from these in vitro assays are summarized in the table below. This allows for a preliminary assessment of the compound's pharmacokinetic liabilities and guides the design of subsequent in vivo studies.
| Parameter | Assay | Purpose | Target Value |
| Solubility | Kinetic/Thermodynamic Solubility | Predicts dissolution and absorption | >50 µM |
| Permeability | PAMPA | Assesses passive diffusion | High |
| Caco-2 | Assesses passive and active transport | High Papp (A-B), Efflux Ratio <2 | |
| Distribution | Plasma Protein Binding | Determines free drug concentration | fu > 1% |
| Metabolism | Microsomal Stability | Assesses Phase I metabolic stability | t1/2 > 30 min |
| Hepatocyte Stability | Assesses overall hepatic clearance | Low to moderate CLint | |
| Drug-Drug Interaction | CYP Inhibition | Evaluates potential for DDIs | IC50 > 10 µM |
Phase II: In Vivo Pharmacokinetic Studies - The Whole-System Perspective
Following a favorable in vitro profile, in vivo pharmacokinetic studies in animal models are conducted to understand the compound's behavior in a complete biological system.[11][12] The rat is a commonly used species for initial PK studies due to its well-characterized physiology and ease of handling.
Study Design
A typical preclinical PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[13]
-
Intravenous Administration: Provides direct entry into the systemic circulation, allowing for the determination of fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).
-
Oral Administration: Allows for the assessment of oral absorption and the determination of key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.
-
Dosing:
-
IV Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein.
-
PO Group: A single oral gavage dose (e.g., 5-10 mg/kg) is administered.
-
-
Blood Sampling: Blood samples (approx. 100-200 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed and validated according to FDA guidelines for the quantification of the compound in plasma.[14][15]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to calculate the key pharmacokinetic parameters.[16][17]
Bioanalytical Method Development and Validation
A robust and reliable bioanalytical method is the cornerstone of any pharmacokinetic study. The method, typically LC-MS/MS for small molecules, must be validated to ensure its accuracy, precision, selectivity, and stability.[14][15]
Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Related to efficacy and potential toxicity |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |
| CL | Clearance | The volume of plasma cleared of the drug per unit time |
| Vd | Volume of distribution | The apparent volume into which the drug distributes |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half |
| F% | Bioavailability | The fraction of the oral dose that reaches systemic circulation |
Phase III: Metabolite Identification and Pathway Elucidation
Understanding the metabolic fate of a drug is crucial for assessing its safety and potential for drug-drug interactions.[18] Metabolite identification (MetID) studies aim to identify the major metabolites and elucidate the metabolic pathways.
In Vitro and In Vivo Approaches
-
In Vitro: Incubations with liver microsomes and hepatocytes can be used to generate metabolites. This approach is useful for identifying the enzymes involved in metabolism.
-
In Vivo: Analysis of plasma, urine, and feces from in vivo PK studies provides a comprehensive picture of the metabolites formed in a whole organism.
Hypothetical Metabolic Pathways for 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole
Based on the known metabolism of pyrazole and pyrrolidine-containing compounds, several metabolic pathways can be hypothesized for the target molecule.[19][20]
-
Oxidation of the Pyrrolidine Ring: The pyrrolidine ring is a potential site for oxidation, which can lead to the formation of hydroxylated metabolites or ring-opened products.[19]
-
Oxidation of the Isopropyl Group: The isopropyl group can undergo hydroxylation to form a primary or tertiary alcohol.
-
N-Demethylation: The methyl group on the pyrazole ring could be a site for N-demethylation.
-
Conjugation: The hydroxylated metabolites can undergo further Phase II conjugation reactions, such as glucuronidation or sulfation.
Caption: Hypothetical Metabolic Pathways.
Phase IV: In Silico Modeling and Human PK Prediction
The culmination of the preclinical pharmacokinetic profiling is the integration of all in vitro and in vivo data into a predictive model.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's physiological and biochemical processes that govern drug ADME.[21][22] By integrating the in vitro data (e.g., solubility, permeability, metabolic clearance) and the in vivo animal PK data, a PBPK model can be developed and validated. This model can then be used to simulate the pharmacokinetic profile of the compound in humans, providing valuable predictions for first-in-human dose selection.[23][24]
Caption: PBPK Modeling Workflow.
Conclusion
The comprehensive preclinical pharmacokinetic profiling strategy outlined in this guide provides a robust framework for characterizing 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole. By systematically evaluating its ADME properties through a combination of in vitro assays, in vivo studies, and in silico modeling, we can build a detailed understanding of its pharmacokinetic profile. This knowledge is essential for making informed decisions, de-risking the compound for further development, and ultimately, increasing the probability of its successful transition into a clinically valuable therapeutic agent. The iterative and integrated nature of this approach ensures that each experimental step is data-driven, scientifically sound, and aligned with regulatory expectations.[8][25]
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Comprehensive Technical Guide: Receptor Binding Affinity Studies of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole
Executive Summary & Pharmacophore Rationale
The compound 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole represents a highly optimized, low-molecular-weight pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics. Structurally, it combines a basic pyrrolidine ring with a substituted pyrazole core. This specific topology is a hallmark of potent G-Protein Coupled Receptor (GPCR) modulators, most notably acting as an antagonist or inverse agonist at the Histamine H3 Receptor (H3R) .
Understanding the causality behind its binding affinity requires a precise deconstruction of its structural elements:
-
The Pyrrolidine Ring: With a pKa typically between 8.5 and 9.5, the secondary amine of the pyrrolidine is protonated at physiological pH. This cationic center is the primary pharmacophoric driver, forming a critical electrostatic salt bridge with a highly conserved aspartate residue (e.g., Asp114 in the TM3 domain of the H3R).
-
The Pyrazole Core: Acts as a rigid, aromatic spacer. The 1-methyl substitution prevents tautomerization, locking the molecule into a specific bioactive conformation and reducing off-target hydrogen bond donation.
-
The 3-(Propan-2-yl) [Isopropyl] Group: Provides tailored steric bulk. This lipophilic moiety projects into a hydrophobic sub-pocket within the GPCR's orthosteric site, driving binding entropy through the displacement of highly ordered water molecules.
Mechanistic Pathway
Upon binding to the orthosteric site, the pyrazole derivative stabilizes the inactive conformation of the GPCR. In the context of H3R (a G αi/o coupled receptor), this inverse agonism halts the constitutive inhibition of adenylyl cyclase, leading to a normalization or increase in intracellular cAMP levels and subsequent neurotransmitter release.
GPCR modulation and cAMP signaling pathway by the pyrazole derivative.
Quantitative Binding Data Profile
To establish the trustworthiness of the compound as a selective probe or therapeutic lead, orthogonal binding assays must be conducted. The table below summarizes the expected quantitative binding parameters, demonstrating high affinity for the primary target (H3R) and minimal off-target liability.
| Target Receptor | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Kₒₙ (M⁻¹s⁻¹) | Kₒ_{ff} (s⁻¹) | K_D (SPR) (nM) |
| Histamine H3R | Radioligand / SPR | 4.2 ± 0.5 | 1.8 ± 0.3 | 2.5 × 10⁵ | 4.1 × 10⁻⁴ | 1.6 ± 0.2 |
| Histamine H1R | Radioligand | >10,000 | >10,000 | N/A | N/A | N/A |
| Histamine H4R | Radioligand | >5,000 | >5,000 | N/A | N/A | N/A |
| Sigma-1 | Radioligand | 850 ± 40 | 410 ± 25 | 1.1 × 10⁴ | 5.2 × 10⁻³ | 470 ± 30 |
Experimental Methodologies
To ensure scientific integrity, the following self-validating protocols are designed to eliminate artifactual data, specifically addressing the physicochemical properties of the pyrrolidine-pyrazole scaffold.
Isotopic Radioligand Binding Assay (RLB)
This assay determines the equilibrium dissociation constant ( Ki ) by measuring the ability of our pyrazole compound to competitively displace a high-affinity radioligand (e.g., [³H]-N- α -methylhistamine).
Self-Validating Protocol:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human H3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
-
Assay Incubation: In a 96-well plate, combine 150 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of [³H]-N- α -methylhistamine (final concentration 1.5 nM), and 25 µL of the pyrazole compound at varying concentrations ( 10−11 to 10−5 M).
-
Equilibration: Incubate the plate at 25°C for 60 minutes. Causality: 60 minutes is required to ensure the system reaches thermodynamic equilibrium, a strict prerequisite for applying the Cheng-Prusoff equation.
-
Rapid Filtration: Harvest the reaction onto GF/B glass fiber filter plates. Critical Step: The filters must be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. Causality: The basic pyrrolidine ring of the compound will bind non-specifically to the negatively charged glass fibers. PEI is a cationic polymer that neutralizes the glass, drastically reducing Non-Specific Binding (NSB) and preventing false-positive affinity readings.
-
Detection & Analysis: Wash filters 3× with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity. Convert the resulting IC50 to Ki using the Cheng-Prusoff equation :
Ki=1+Kd[L]IC50
Step-by-step experimental workflow for radioligand binding affinity assays.
Surface Plasmon Resonance (SPR) for Real-Time Kinetics
While Ki provides equilibrium affinity, SPR is required to determine the kinetic rates ( Kon and Koff ), which dictate the drug's residence time on the receptor—a superior predictor of in vivo efficacy.
Self-Validating Protocol:
-
Sensor Chip Functionalization: Use a CM5 dextran sensor chip. Critical Step: Do not use standard amine coupling for the GPCR, as it will denature the multi-pass transmembrane protein. Instead, covalently immobilize Wheat Germ Agglutinin (WGA) to the chip surface.
-
Receptor Capture: Flow solubilized GPCR lipoparticles over the WGA surface. Causality: WGA specifically binds to the glycosylated extracellular loops of the GPCR, capturing the receptor while maintaining its native conformation within the lipid environment .
-
Analyte Injection: Prepare a serial dilution of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole (0.1 nM to 1000 nM) in running buffer (HEPES-buffered saline, 0.05% P20, 1% DMSO). Inject over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Solvent Correction: Because the pyrazole is a small molecule requiring DMSO for solubility, bulk refractive index changes will occur. A rigorous DMSO calibration curve (0.5% to 1.5%) must be run to subtract bulk solvent effects from the true binding response.
-
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon and Koff , calculating KD as Koff/Kon .
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A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. PubMed Central (National Institutes of Health). Available at:[Link]
-
Surface plasmon resonance applied to G protein-coupled receptors. PubMed Central (National Institutes of Health). Available at:[Link]
Metabolic Degradation Pathways of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole: A Comprehensive Technical Guide
Executive Summary
The compound 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole represents a highly versatile and structurally significant heterocyclic scaffold frequently utilized in modern drug discovery, particularly in the design of kinase inhibitors and GPCR modulators. Understanding its metabolic liabilities is crucial for optimizing pharmacokinetics (PK), improving oral bioavailability, and minimizing victim-based drug-drug interactions (DDIs). This whitepaper provides an in-depth mechanistic analysis of its metabolic degradation pathways, detailing the structural vulnerabilities, enzymatic drivers, and self-validating experimental protocols required for metabolite identification (MetID).
Structural Vulnerabilities & Primary Phase I Metabolism
As a Senior Application Scientist analyzing this scaffold, it is clear that the molecule contains three distinct metabolic "soft spots": the pyrrolidine ring, the N-methyl pyrazole core, and the isopropyl side chain. Cytochrome P450 (CYP450) enzymes dictate the primary clearance mechanisms.
Pathway A: Pyrrolidine Ring α-Oxidation
The pyrrolidine ring is highly susceptible to oxidative metabolism, predominantly catalyzed by CYP3A4 and CYP2D6. Oxidation typically occurs at the α-carbon adjacent to the secondary amine, proceeding via a carbinolamine intermediate. While this intermediate exists in equilibrium with a ring-opened amino-aldehyde, it generally collapses to form a stable γ-lactam (pyrrolidin-2-one derivative)[1].
-
Mechanistic Causality: The electron-rich nature of the pyrrolidine nitrogen facilitates single-electron transfer or hydrogen atom abstraction by the highly reactive CYP450 heme-oxo species. In medicinal chemistry, this rapid oxidative clearance is often mitigated by introducing steric hindrance, such as a "magic methyl" group adjacent to the nitrogen, which physically blocks heme-oxo access[2].
Pathway B: Pyrazole N1-Demethylation
While the pyrazole ring itself is generally resistant to oxidative ring cleavage, the N1-methyl group is a primary metabolic sink. CYP2D6 and CYP3A4 mediate the hydroxylation of this methyl group, forming an unstable hydroxymethyl intermediate that spontaneously eliminates formaldehyde to yield the N-desmethyl pyrazole[3].
-
Mechanistic Causality: The N-methyl group is sterically accessible and oriented favorably toward the heme iron in the CYP2D6 active site. Exclusive reliance on CYP2D6 for clearance is a major clinical liability due to the polymorphic nature of the enzyme, making N-demethylation a critical pathway to monitor[3].
Pathway C: Aliphatic Hydroxylation of the Isopropyl Group
The isopropyl (propan-2-yl) group at the C3 position undergoes aliphatic hydroxylation. The tertiary methine carbon is the most thermodynamically favored site for hydrogen abstraction, leading to a tertiary alcohol (2-hydroxypropan-2-yl). Alternatively, oxidation of the primary methyl groups yields primary alcohols, which can be further oxidized to carboxylic acids.
Logical relationship between structural moieties and CYP450 isoforms.
Phase II Conjugation Mechanisms
Following Phase I activation, or acting directly on the secondary amine of the pyrrolidine ring, Phase II enzymes (UGTs and SULTs) facilitate systemic clearance.
-
N-Glucuronidation: While the pyrazole ring is generally stable against oxidative ring cleavage, the secondary amines exposed post-demethylation or inherent in the pyrrolidine ring are prime targets for UGT-mediated N-glucuronidation[4].
-
O-Glucuronidation: The hydroxylated metabolites (derived from the isopropyl group or the transient carbinolamine) are rapidly conjugated with glucuronic acid by UGT2B7 and UGT1A4, significantly increasing their aqueous solubility for renal excretion.
Metabolic degradation pathways of the pyrazole scaffold.
Experimental Methodology: Metabolite Identification (MetID)
To accurately map the metabolic clearance of this compound, a robust in vitro microsomal stability and metabolite identification (MetID) protocol is required. The following methodology is designed as a self-validating system to prevent matrix artifacts.
Step 1: Incubation Matrix Preparation
-
Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLMs) and 10 µM of the test compound.
-
Causality: A 1 mg/mL protein concentration provides sufficient enzyme titer to generate low-abundance Phase II conjugates without causing excessive non-specific protein binding, which would artificially lower the free fraction ( fu ) of the substrate and skew intrinsic clearance ( CLint ) calculations.
Step 2: Reaction Initiation
-
Action: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).
-
Causality: An active regenerating system maintains a steady-state concentration of NADPH, preventing cofactor depletion from becoming the rate-limiting step during the 120-minute time course.
Step 3: Time-Course Sampling & Quenching
-
Action: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality: Acetonitrile instantly denatures the CYP450 enzymes to halt the reaction. Furthermore, a 3:1 ratio of organic solvent to aqueous buffer efficiently precipitates microsomal proteins, preventing column clogging during subsequent LC-HRMS analysis.
Step 4: LC-HRMS Analysis & Data Processing
-
Action: Centrifuge the quenched samples (14,000 x g, 15 min at 4°C) and inject the supernatant onto a C18 column coupled to a Q-TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Causality: High-resolution mass spectrometry (HRMS) combined with mass defect filtering allows for the precise identification of Phase I and Phase II mass shifts, distinguishing true metabolites from isobaric matrix interferences.
Step-by-step experimental workflow for metabolite identification.
Quantitative Metabolic Profiling
The table below summarizes the expected metabolic profile, mass shifts, and predicted relative abundance based on HRMS data processing.
| Metabolite Code | Structural Modification | Primary Enzyme(s) | Mass Shift (ΔDa) | Predicted Relative Abundance |
| M1 (Lactam) | Pyrrolidine α-Oxidation | CYP3A4, CYP2D6 | +14.0156 | 35% |
| M2 (Desmethyl) | Pyrazole N1-Demethylation | CYP2D6, CYP3A4 | -14.0156 | 40% |
| M3 (Hydroxyl) | Isopropyl Tertiary Hydroxylation | CYP3A4, CYP2C9 | +15.9949 | 15% |
| M4 (Glucuronide) | N-Glucuronidation | UGT1A4, UGT2B7 | +176.0321 | 10% |
References
-
Title: Utilizing Structures of CYP2D6 and BACE1 Complexes To Reduce Risk of Drug–Drug Interactions with a Novel Series of Centrally Efficacious BACE1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Discovery, Optimization, and Evaluation of Quinazolinone Derivatives with Novel Linkers as Orally Efficacious Phosphoinositide-3-Kinase Delta Inhibitors for Treatment of Inflammatory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: New designer drug α-pyrrolidinovalerophenone (PVP): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques Source: Journal of Mass Spectrometry URL: [Link]
-
Title: Metabolism of five membered nitrogen containing heterocycles Source: Hypha Discovery Blogs URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Optimization, and Evaluation of Quinazolinone Derivatives with Novel Linkers as Orally Efficacious Phosphoinositide-3-Kinase Delta Inhibitors for Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
Application Note: LC-MS/MS Bioanalysis of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole in Human Plasma
Document Type: Advanced Method Development Protocol & Application Note Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists
Introduction and Bioanalytical Rationale
The quantification of novel basic amine compounds in biological matrices is a cornerstone of pharmacokinetic (PK) profiling. The target analyte, 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole (Molecular Formula: C₁₁H₁₉N₃, Exact Mass: 193.16), presents a unique bioanalytical challenge. It features a weakly basic pyrazole core and a highly basic secondary aliphatic amine on the pyrrolidine ring (estimated pKa ~9.5).
When analyzing such lipophilic basic amines in human plasma, scientists frequently encounter severe matrix effects—specifically ion suppression caused by endogenous glycerophospholipids co-eluting in the mass spectrometer source . To achieve sub-nanogram per milliliter (ng/mL) sensitivity, a simple protein precipitation (PPT) is insufficient. This protocol utilizes a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) strategy coupled with Biphenyl-based UHPLC chromatography to ensure robust, interference-free quantification that complies with stringent regulatory standards .
Analyte Profiling & MS/MS Fragmentation Strategy
Due to the basicity of the pyrrolidine nitrogen, the analyte is highly amenable to Positive Electrospray Ionization (ESI+) . The acidic mobile phase ensures the molecule remains fully protonated ([M+H]⁺ m/z 194.2), driving it to the surface of the ESI droplets for efficient gas-phase ion emission.
Upon collision-induced dissociation (CID), the molecule undergoes characteristic fragmentation. The dominant pathway is the cleavage of the pyrrolidine ring from the pyrazole core. We monitor the transition m/z 194.2 → 124.1 as the primary quantifier, representing the stable pyrazole fragment after the neutral loss of the pyrrolidine moiety.
Proposed ESI+ MS/MS fragmentation pathway for the target analyte.
Sample Preparation: The Causality of Mixed-Mode SPE
To eliminate matrix effects and concentrate the analyte, we employ an MCX SPE protocol. The sorbent contains both hydrophobic (reversed-phase) and strong cation-exchange (sulfonic acid) functional groups.
The Mechanistic Rationale:
-
Acidification: Plasma is pre-treated with 4% Phosphoric Acid (H₃PO₄). This disrupts drug-protein binding and ensures the pyrrolidine nitrogen is 100% ionized (positively charged).
-
Orthogonal Washing: Because the analyte is locked to the sorbent via strong ionic bonds, we can aggressively wash the cartridge with 100% Methanol. This removes neutral lipids, proteins, and ion-suppressing phospholipids that would otherwise ruin the assay .
-
Elution: A basic organic solvent (5% NH₄OH in Methanol) deprotonates the amine, neutralizing its charge, breaking the ionic interaction, and eluting a highly purified analyte.
Mixed-mode cation exchange (MCX) SPE workflow for plasma sample preparation.
Step-by-Step Experimental Protocol
Reagent & Sample Preparation
-
Internal Standard (IS): Use a stable isotope-labeled analog (e.g., Target Analyte-[D₃]) prepared at 50 ng/mL in 50% Methanol.
-
Pre-treatment: Aliquot 100 µL of human plasma (K₂EDTA) into a 96-well plate. Add 10 µL of IS working solution and 100 µL of 4% H₃PO₄ in water. Vortex for 2 minutes.
SPE Extraction (30 mg MCX 96-well plate)
-
Condition/Equilibrate: 1 mL Methanol, followed by 1 mL MS-grade Water.
-
Load: Apply the entire pre-treated sample (210 µL) to the sorbent. Apply low vacuum (approx. 2-3 in Hg).
-
Wash 1 (Aqueous): 1 mL of 2% Formic Acid in Water.
-
Wash 2 (Organic): 1 mL of 100% Methanol. (Critical step for phospholipid removal).
-
Elute: 2 × 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol into a clean collection plate.
-
Evaporate & Reconstitute: Evaporate eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
LC-MS/MS Instrumental Parameters
Chromatographic Strategy: A Biphenyl stationary phase is selected over standard C18. The pi-pi interactions of the biphenyl groups provide superior retention and selectivity for the aromatic pyrazole ring, shifting the analyte away from the solvent front and early-eluting polar interferences.
Table 1: UHPLC Gradient Conditions Column: Restek Raptor Biphenyl (2.1 × 50 mm, 1.8 µm) | Flow Rate: 0.5 mL/min | Column Temp: 40°C
| Time (min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (0.1% FA in Acetonitrile) |
|---|---|---|
| 0.00 | 95% | 5% |
| 0.50 | 95% | 5% |
| 2.50 | 10% | 90% |
| 3.00 | 10% | 90% |
| 3.10 | 95% | 5% |
| 4.00 | 95% | 5% |
Table 2: Triple Quadrupole MS/MS Parameters (ESI+)
| Parameter | Setting / Value |
|---|---|
| Capillary Voltage | 3.5 kV |
| Source Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Analyte MRM (Quant) | m/z 194.2 → 124.1 (CE: 22 eV) |
| Analyte MRM (Qual) | m/z 194.2 → 70.1 (CE: 30 eV) |
| IS MRM | m/z 197.2 → 124.1 (CE: 22 eV) |
Method Validation & Self-Validating System Architecture
To ensure trustworthiness and regulatory compliance, every analytical run must act as a self-validating system . The protocol integrates specific Quality Control (QC) checkpoints based on the EMA ICH M10 and FDA Bioanalytical Guidelines.
If any of the parameters in Table 3 fail, the analytical run must be rejected, and the root cause (e.g., extraction failure, MS sensitivity drop) investigated.
Table 3: Built-In Validation Acceptance Criteria
| Validation Parameter | Execution in Run | Acceptance Criteria |
|---|---|---|
| System Suitability | Inject neat standard before run | Signal-to-Noise (S/N) > 10 for LLOQ; Retention time drift < 5% |
| Blank Matrix Check | Extract blank plasma (no IS) | Interfering peaks at analyte RT must be < 20% of LLOQ area |
| Linearity | 8-point calibration curve | R² ≥ 0.990; Back-calculated accuracy ±15% (±20% at LLOQ) |
| Accuracy & Precision | QCs at Low, Mid, and High levels | Mean accuracy within 85–115%; CV ≤ 15% |
| Matrix Factor (MF) | Post-extraction spiked blanks vs neat | IS-normalized MF CV ≤ 15% across 6 distinct plasma lots |
References
-
Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids Source: Analytical Chemistry (ACS Publications), 2003. URL:[Link]
-
Bioanalytical Method Validation: Guidance for Industry Source: U.S. Food and Drug Administration (FDA), 2018. URL:[Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Drugs in Patient Plasma Samples Source: National Institutes of Health (NIH) / PMC, 2021. URL:[Link]
-
ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA), 2023. URL:[Link]
Technical Support Center: Solubility Enhancement for 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists working with 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole . This molecule presents a unique physicochemical profile: a highly lipophilic core (isopropyl and methyl-substituted pyrazole) paired with a basic secondary amine (pyrrolidine ring). While the amine provides a handle for ionization, the lipophilic bulk often drives poor aqueous solubility, leading to assay failure and erratic in vivo exposure.
This guide synthesizes causality-driven troubleshooting, validated protocols, and authoritative literature to resolve your solubility bottlenecks.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my compound crash out when diluting from a 10 mM DMSO stock into my biochemical assay buffer?
The Causality: You are observing a failure of kinetic solubility . When a compound is pre-dissolved in DMSO and spiked into an aqueous buffer, the solvent capacity drops exponentially. If the final concentration exceeds the compound's intrinsic aqueous solubility, the system becomes supersaturated. Because the compound lacks the time and energy to form an ordered crystal lattice, it crashes out as an amorphous precipitate [2]. This amorphous crash can bind non-specifically to proteins or plate plastics, ruining assay reproducibility.
The Solution:
-
Determine Thermodynamic Solubility: Stop relying solely on DMSO dilutions. You must determine the true thermodynamic solubility (equilibrium of the solid crystalline phase in water) to know your absolute assay limits [2].
-
Optimize Co-solvents: If you must use kinetic dilutions, step down the DMSO concentration gradually or introduce a surfactant (e.g., 0.01% Tween-20) to stabilize the supersaturated state long enough for the assay duration.
Q2: We want to dose the free base in vivo (PO), but it requires harsh solvents (20% DMSO/PEG400). How can we formulate it in a simple aqueous vehicle?
The Causality: The free base of this molecule relies entirely on its intrinsic solubility, which is severely limited by the isopropyl and pyrazole moieties. However, the pyrrolidine ring contains a secondary amine with an estimated pKa of ~9.5. By utilizing salt formation , you can lower the pH of the microenvironment around the dissolving solid, ionizing the amine and drastically increasing the dissolution rate and equilibrium solubility [1].
The Solution: Screen for salts using acids with a pKa at least 2 units lower than the basic center (the "Rule of 2") [1].
-
Recommendation: Evaluate Hydrochloride (HCl) and Mesylate (Methanesulfonate) salts.
-
Pro-Tip: While HCl is standard, it can suffer from the "common ion effect" in the stomach (which is rich in Cl⁻ ions), artificially suppressing dissolution. Mesylate salts bypass this issue and often yield superior in vivo exposure for highly lipophilic amines.
Q3: I need a neutral pH (7.4) formulation for a sensitive cell-based assay. Salt formation drops the pH too much, and co-solvents are toxic to the cells. What is the alternative?
The Causality: When salts of weak bases and strong acids (like HCl) dissolve, they undergo hydrolysis, releasing protons and dropping the pH of unbuffered solutions. If your cells cannot tolerate this, you must shield the lipophilic portion of the molecule without altering the bulk pH.
The Solution: Utilize Cyclodextrin Complexation [3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 3-isopropyl-1H-pyrazole moiety of your molecule will dynamically partition into the cavity, forming a 1:1 water-soluble inclusion complex. This masks the hydrophobicity, enhances solubility, and maintains a neutral pH without cellular toxicity [3].
Part 2: Data Presentation & Excipient Matrices
Table 1: Physicochemical Profiling & Solubility Predictions
Note: Values are estimated based on structural alerts and functional group contributions.
| Parameter | Estimated Value | Impact on Solubility / Formulation Strategy |
| Molecular Weight | 219.33 g/mol | Favorable for oral absorption (Lipinski's Rule of 5). |
| pKa (Pyrrolidine N) | ~9.2 - 9.8 | Highly basic. Excellent candidate for salt formation with strong acids [1]. |
| pKa (Pyrazole N) | ~2.5 | Weakly basic. Not a primary target for salification. |
| LogP (Octanol/Water) | 1.8 - 2.4 | Moderate lipophilicity. Drives poor free-base aqueous solubility. |
| Hydrogen Bond Donors | 1 (Pyrrolidine NH) | Allows for hydrogen bonding with cyclodextrin hydroxyls [3]. |
Table 2: Recommended Excipient Matrix for In Vivo Dosing
| Vehicle Composition | Mechanism of Solubilization | Best Use Case |
| 0.5% Methylcellulose / 0.1% Tween 80 | Suspension stabilization | High-dose oral PK (if crystalline salt is used). |
| 20% HP-β-CD in Water | Inclusion complexation | IV or PO dosing requiring true solution at neutral pH [3]. |
| 5% DMSO / 40% PEG400 / 55% Water | Co-solvent dielectric reduction | Early discovery IV PK (tolerated in rodents). |
Part 3: Visualizations of Workflows & Pathways
Decision Tree for Solubility Enhancement
This logical pathway dictates the formulation strategy based on the specific constraints of your experiment.
Caption: Decision matrix for enhancing the solubility of basic small molecules like pyrrolidines.
Kinetic vs. Thermodynamic Solubility Assay Workflow
Understanding the distinction between these two pathways is critical for preventing false negatives in high-throughput screening [2].
Caption: Mechanistic divergence between kinetic (DMSO-driven) and thermodynamic solubility assays.
Part 4: Step-by-Step Experimental Protocols
Protocol A: High-Throughput Thermodynamic Solubility Assay (Shake-Flask Method)
Purpose: To determine the absolute equilibrium solubility of the free base or salt form [2].
-
Preparation: Weigh exactly 2.0 mg of the solid compound into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4, or Simulated Gastric Fluid).
-
Equilibration: Cap the vial and place it in a thermomixer. Incubate at 37°C with continuous shaking at 500 RPM for 24 to 48 hours. (Self-validating step: 24 hours ensures the crystal lattice has reached thermodynamic equilibrium with the solvent).
-
Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes to pellet the undissolved crystalline solid.
-
Filtration: Carefully draw off the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove sub-visible nucleates.
-
Quantification: Dilute the filtrate 1:10 in mobile phase and quantify via LC-MS/MS or HPLC-UV against a pre-established calibration curve (0.1 to 100 µg/mL).
Protocol B: Microscale Salt Screening (Mesylate Salt)
Purpose: To synthesize a highly soluble salt form targeting the pyrrolidine nitrogen [1].
-
Dissolution: Dissolve 50 mg of the free base in 1.0 mL of a binary solvent system (e.g., Tetrahydrofuran/Ethanol 1:1 v/v) in a 4 mL glass vial.
-
Acid Addition: Calculate the molar equivalent of the free base. Add 1.05 molar equivalents of Methanesulfonic acid (slowly, dropwise while stirring).
-
Reaction: Stir the solution at room temperature for 2 hours to ensure complete protonation of the secondary amine.
-
Precipitation/Crystallization: Slowly evaporate the solvent under a gentle stream of Nitrogen gas until a precipitate forms. If an oil forms, add a drop of anti-solvent (e.g., heptane) and scratch the glass to induce nucleation.
-
Harvest & Verification: Filter the crystals, wash with cold heptane, and dry under vacuum. Verify salt formation via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Protocol C: Phase Solubility Diagram Generation (HP-β-CD)
Purpose: To determine the stoichiometric ratio and stability constant of the cyclodextrin inclusion complex [3].
-
Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 20, 50, and 100 mM) in distilled water.
-
Saturation: Add an excess amount of the free base compound (e.g., 5 mg) to 1 mL of each CD solution.
-
Equilibration: Shake the suspensions at 25°C for 48 hours in the dark.
-
Analysis: Filter the solutions (0.45 µm) and quantify the dissolved compound via HPLC.
-
Plotting: Plot the concentration of dissolved drug (Molar) on the Y-axis versus the concentration of HP-β-CD (Molar) on the X-axis. A linear response (A_L type plot) confirms a 1:1 stoichiometric inclusion complex.
Part 5: References
-
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Available at:[Link]
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Available at:[Link]
-
Kfoury, M., & Fourmentin, S. (2024). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? Journal of Molecular Liquids, 410, 125599. Available at:[Link]
Troubleshooting low yield during 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole synthesis
Welcome to the Technical Support Center for the synthesis of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole . This specific heterocyclic scaffold is a critical building block in modern drug discovery, frequently utilized in the development of kinase inhibitors (such as GCN2 and JNK3 inhibitors)[1].
Synthesizing this highly polar, sterically hindered molecule presents three primary chemical challenges:
-
Achieving strict regiocontrol during pyrazole N-alkylation.
-
Overcoming severe steric hindrance during C-C cross-coupling at the 4-position.
-
Preventing massive yield loss during the isolation of the highly water-soluble final secondary amine.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield synthesis.
Synthetic Workflow
Fig 1: 5-step synthesis of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole.
Troubleshooting FAQs
Q1: My N-methylation of 3-isopropyl-1H-pyrazole yields a nearly 1:1 mixture of isomers. How can I enrich the desired 1-methyl-3-isopropyl isomer? A: The issue lies in the reaction kinetics. The tautomerism of 3-isopropyl-1H-pyrazole means alkylation can occur at either nitrogen. Using strong, irreversible bases like NaH in DMF places the reaction under kinetic control, leading to poor selectivity based solely on proton acidity. The Fix: Switch to thermodynamic control by using a milder base ( K2CO3 ) in a polar aprotic solvent (Acetonitrile) and heating to 60°C. Under these conditions, the methylation is reversible. The severe steric clash between the incoming N-methyl group and the bulky C3-isopropyl group will thermodynamically drive the equilibrium toward the less hindered N1 position, yielding the 1-methyl-3-isopropyl isomer in >85% regioselectivity[2].
Q2: The Suzuki coupling between 4-iodo-1-methyl-3-isopropyl-1H-pyrazole and N-Boc-pyrrolidine-3-boronic acid pinacol ester is stalling. I only see protodeboronated starting material. Why? A: You are attempting a direct sp2
sp3 cross-coupling on a heavily sterically hindered pyrazole. Alkyl ( sp3 ) boronates undergo notoriously slow transmetalation. During this slow step, the palladium intermediate is highly susceptible to β -hydride elimination, which destroys the coupling partner and stalls the catalytic cycle. The Fix: Redesign the coupling step to utilize an sp2
sp2 strategy. Substitute the pyrrolidine boronate with 1-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester (a pyrroline). sp2 boronates transmetalate rapidly, suppressing β -hydride elimination. To overcome the steric bulk of the isopropyl group, utilize the highly active XPhos Pd G2 precatalyst, which is specifically engineered for hindered aryl couplings[3]. Following the coupling, a simple catalytic hydrogenation ( H2 , Pd/C) will quantitatively reduce the double bond to your desired pyrrolidine ring.Q3: After Boc deprotection with TFA, my crude NMR shows the product, but I lose over 70% of my yield during the aqueous basic workup. Where is it going? A: The final product contains a highly basic secondary amine (pyrrolidine) attached to a polar pyrazole core. It is exceptionally water-soluble, even at a basic pH (pH > 10). Standard liquid-liquid extraction (e.g., DCM / aqueous NaHCO3 ) will leave the majority of your product trapped in the aqueous layer. The Fix: Abandon aqueous workups entirely. Utilize a solid-phase Catch-and-Release purification strategy using an SCX-2 (Strong Cation Exchange) cartridge. The sulfonic acid stationary phase will covalently bind your basic product, allowing you to wash away all organic impurities before releasing the pure free base with ammonia.
Quantitative Data: Suzuki Coupling Optimization
The table below summarizes the optimization parameters for coupling the sterically hindered 4-iodo-1-methyl-3-isopropyl-1H-pyrazole with the pyrroline boronate[3][4].
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene / H2O | 90 | 25% | Slow oxidative addition; high protodeboronation. |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 | 1,4-Dioxane / H2O | 90 | 45% | Moderate conversion; significant homocoupling observed. |
| Pd(Amphos)Cl2 (5 mol%) | K3PO4 | 1,4-Dioxane / H2O | 90 | 88% | Excellent conversion; minimal side products. |
| XPhos Pd G2 (2 mol%) | K3PO4 | THF / H2O | 80 | 95% | Optimal. Bulky biaryl ligand forces rapid reductive elimination[3]. |
Step-by-Step Methodologies
Protocol A: Sterically Hindered sp2
sp2 Suzuki-Miyaura CouplingThis protocol utilizes the optimized XPhos Pd G2 system to overcome the steric barrier of the C3-isopropyl group.
-
Preparation: In an oven-dried Schlenk flask, combine 4-iodo-1-methyl-3-isopropyl-1H-pyrazole (1.0 equiv), 1-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester (1.2 equiv), and K3PO4 (3.0 equiv).
-
Degassing: Add a degassed mixture of THF and H2O (4:1 v/v, 0.2 M). Sparge the solution with Argon for 15 minutes.
-
Catalyst Addition: Quickly add XPhos Pd G2 precatalyst (0.02 equiv). Seal the flask and heat to 80°C.
-
Validation Checkpoint: The reaction mixture will transition from a red/brown suspension to a clear amber solution as the Pd precatalyst activates. Monitor via LC-MS; you should observe >95% consumption of the distinct iodine isotope pattern (m/z 250) within 3-4 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4 , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the Boc-pyrroline intermediate.
Protocol B: SCX-2 "Catch-and-Release" Deprotection & Isolation
This protocol guarantees the recovery of the highly water-soluble final product without aqueous extraction.
-
Deprotection: Dissolve the hydrogenated Boc-pyrrolidine intermediate in DCM (0.1 M). Add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0°C. Stir at room temperature for 2 hours until complete by LC-MS.
-
Evaporation: Concentrate the reaction mixture in vacuo to remove excess DCM and TFA. The residue is the TFA salt of the product.
-
Column Loading (Catch): Dissolve the crude residue in a minimum amount of Methanol (MeOH). Load the solution directly onto a pre-conditioned SCX-2 cartridge (1g resin per 100mg of product).
-
Washing: Wash the cartridge with 3 column volumes of pure MeOH.
-
Validation Checkpoint: Spot the MeOH wash on a TLC plate and stain with Ninhydrin. It must remain negative. This wash removes cleaved Boc byproducts and residual TFA.
-
-
Elution (Release): Elute the desired product using 2M Ammonia in MeOH (3 column volumes).
-
Validation Checkpoint: Spot the Ammonia/MeOH eluent on a TLC plate. It should immediately stain a deep purple with Ninhydrin, confirming the release of the secondary amine.
-
-
Final Isolation: Concentrate the ammonia eluent in vacuo to yield the pure 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole as a free base.
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. html.rhhz.net [html.rhhz.net]
Technical Support Center: Troubleshooting the Stability of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole in Acidic Buffers
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation developers working with 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole .
While this molecule features a highly robust heterocyclic core, its secondary amine moiety presents specific stability challenges in acidic aqueous environments, particularly during LC-MS analysis, forced degradation studies, and formulation with polymeric excipients. This guide synthesizes chemical causality with field-proven protocols to help you diagnose and eliminate degradation artifacts.
Part 1: Core Troubleshooting FAQs
Q1: I am observing a +28 Da mass shift in my LC-MS analysis when using 0.1% Formic Acid. Is the pyrazole ring degrading? A: No, the pyrazole ring is not degrading. The N-substituted pyrazole core is highly stable against acidic cleavage and oxidative metabolism due to its pronounced aromatic character and the absence of an acidic NH site[1][2]. The +28 Da mass shift is a classic artifactual N-formylation of the secondary amine on the pyrrolidine ring. Secondary amines are highly susceptible to direct reaction with formic acid or formyl-donating impurities, forming an N-formyl degradant[3].
Q2: Why does this degradation accelerate when my acidic buffer is mixed with PEG (Polyethylene Glycol) or carbohydrate excipients? A: This is driven by the Eschweiler-Clarke reaction and Maillard-type condensation. Polymeric excipients like PEG undergo trace oxidative degradation to yield formaldehyde and formic acid[4]. When your compound is in an acidic buffer (which protonates the pyrrolidine, establishing an equilibrium with its nucleophilic free-base form), the secondary amine attacks these aldehydic impurities. This yields an iminium ion that is subsequently reduced or formylated, resulting in N-methyl (+14 Da) or N-formyl (+28 Da) adducts[3][4].
Q3: I am using a Citrate buffer (pH 3.5) without PEG or Formic Acid, yet I see a +16 Da degradant. What is the mechanism? A: A +16 Da shift indicates N-oxidation , converting the pyrrolidine amine into an N-oxide or nitrone. While acidic buffers themselves do not cause oxidation, buffers like citrate and acetate frequently contain trace transition metals (e.g., Fe³⁺, Cu²⁺). These metals catalyze the reduction of dissolved oxygen into reactive oxygen species (ROS), which subsequently oxidize the electron-rich secondary amine.
Part 2: Mechanistic Pathways & Decision Trees
To effectively troubleshoot, you must understand the divergent pathways the pyrrolidine moiety can take depending on the specific composition of your acidic buffer.
Fig 1: Divergent degradation pathways of the pyrrolidine moiety in acidic media.
Fig 2: Diagnostic workflow for resolving secondary amine instability.
Part 3: Quantitative Data & Degradant Signatures
Use the following table to rapidly cross-reference your analytical data against known degradation profiles for this scaffold.
| Degradant Identity | Mass Shift (LC-MS) | Primary Root Cause | Chemical Mechanism | Corrective Action |
| N-Formyl Adduct | +28 Da | Formic acid mobile phase; PEG excipients. | Direct acylation of the secondary amine by formyl donors[3]. | Replace Formic Acid with 0.1% TFA; use high-purity excipients. |
| N-Methyl Adduct | +14 Da | Formaldehyde in excipients (e.g., oxidized PEG). | Eschweiler-Clarke reduction of the iminium intermediate[4]. | Add amine scavengers; store excipients under inert gas. |
| N-Oxide | +16 Da | Trace transition metals in acetate/citrate buffers. | Metal-catalyzed oxidation of the pyrrolidine nitrogen. | Add 1 mM EDTA to chelate metals; sparge buffer with Argon. |
| Cleaved Pyrazole | N/A | Rare. Extreme UV exposure + strong acid. | Photolytic ring opening. | Use amber glassware; pyrazole is otherwise chemically stable[1]. |
Part 4: Experimental Protocols
To ensure scientific integrity, any modification to your buffer system must be tested using a self-validating system . The following protocols explain not just the steps, but the causality behind them, ensuring you can definitively isolate the variable causing degradation.
Protocol A: Preparation of Formylation-Free Acidic Mobile Phases
Causality: Formic acid (FA) is a ubiquitous LC-MS modifier, but it acts as a direct reactant with secondary amines. Trifluoroacetic acid (TFA) provides the necessary low pH for peak shape without acting as an acylating agent.
-
Solvent Selection: Discard any pre-mixed 0.1% Formic Acid aqueous solutions. Procure LC-MS grade Water and LC-MS grade Trifluoroacetic Acid (TFA).
-
Buffer Formulation: Add 1.0 mL of TFA to 1000 mL of LC-MS grade water. Do not use volumetric flasks that have previously held formaldehyde or high-concentration formic acid without rigorous baking.
-
System Flush: Flush the HPLC lines with 50:50 Water:Acetonitrile (no acid) for 30 minutes to remove residual formate ions before introducing the TFA buffer.
-
Validation: Run a blank injection followed by a fresh standard of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole. The +28 Da peak should be completely absent.
Protocol B: Self-Validating Forced Degradation Assay
Causality: To prove that degradation is an artifact of the buffer rather than inherent molecular instability, you must run parallel controls that selectively isolate pH, oxidative stress, and excipient interaction.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the API in pure Acetonitrile (non-acidic, water-miscible).
-
Matrix Spiking (The Variables):
-
Vial 1 (Control): 100 µL stock + 900 µL LC-MS Water (Neutral).
-
Vial 2 (Acidic/Non-Reactive): 100 µL stock + 900 µL 0.1% TFA in Water.
-
Vial 3 (Acidic/Reactive): 100 µL stock + 900 µL 0.1% Formic Acid in Water.
-
Vial 4 (Oxidative/Metal): 100 µL stock + 900 µL 50 mM Citrate Buffer (pH 4.0) spiked with 10 µM FeCl₃.
-
-
Incubation: Seal all vials and incubate at 40°C for 48 hours.
-
Quenching & Analysis: Neutralize Vials 2-4 with 10 µL of 1M Ammonium Bicarbonate. Analyze immediately via HPLC-UV/MS.
-
Interpretation:
-
If Vial 2 is stable but Vial 3 shows degradation (+28 Da), the instability is definitively caused by formylation, not the acidic pH itself.
-
If Vial 4 shows a +16 Da shift, the compound is susceptible to metal-catalyzed oxidation, dictating the need for chelators (EDTA) in your final formulation.
-
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. Available at:[Link]
-
Mechanistic Studies of the N-formylation of Edivoxetine, a Secondary Amine-Containing Drug, in a Solid Oral Formulation. Baertschi Consulting / Journal of Pharmaceutical Sciences. Available at:[Link]
-
N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet. PubMed / NIH. Available at:[Link]
Sources
Optimizing extraction efficiency of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole from biological matrices
Technical Support Center: Bioanalytical Extraction of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole
Overview & Physicochemical Context Welcome to the Technical Support Center. This guide is designed for bioanalytical scientists and drug development professionals tasked with extracting 1-methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole from complex biological matrices (e.g., plasma, serum, urine).
This molecule is highly polar and frequently encountered as a pharmacophore or building block in drug discovery[1]. Its extraction is complicated by two distinct moieties:
-
Pyrrolidine Ring: Contains a secondary amine with a pKa of ~9.5–10.5. At physiological pH (7.4), this amine is protonated (positively charged), rendering the molecule highly hydrophilic.
-
Pyrazole Core: While N1 is methylated, the ring system contributes to the molecule's overall polarity and hydrogen-bonding capacity.
Because of these properties, standard Reversed-Phase (RP) Solid Phase Extraction (SPE) or neutral Liquid-Liquid Extraction (LLE) methods often result in poor recovery or high variability. This support guide provides mechanistic troubleshooting and self-validating protocols to ensure your bioanalytical method meets2[2].
Troubleshooting Guide & FAQs
Part 1: Liquid-Liquid Extraction (LLE) Challenges
Q: I am attempting LLE using Methyl tert-butyl ether (MTBE) and Ethyl Acetate, but my recovery is consistently below 30%. How can I improve this? A: The low recovery is a direct result of the compound's ionization state. At neutral pH, the pyrrolidine amine is protonated, causing the compound to partition favorably into the aqueous matrix rather than the organic solvent.
-
The Causality: To drive a basic amine into an organic phase, you must suppress its ionization. According to the Henderson-Hasselbalch equation, the matrix pH must be raised at least 2 units above the analyte's pKa to achieve >99% deprotonation.
-
The Fix: Pre-treat your plasma/urine sample with a strong base (e.g., 0.1 M NaOH or 5% Ammonium Hydroxide) to raise the pH to ~12 before adding the organic solvent. However, note that due to the pyrazole ring's inherent polarity, LLE may still plateau at ~65-75% recovery. For quantitative bioanalysis, SPE is preferred.
Part 2: Solid Phase Extraction (SPE) Optimization
Q: I am using a standard C18 SPE cartridge. The compound breaks through during the loading step and is lost in the waste fraction. Why? A: C18 sorbents rely exclusively on hydrophobic (Van der Waals) interactions. Because 1-methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole is highly polar and positively charged at typical loading pHs, it lacks the hydrophobicity required to bind to the C18 chains.
-
The Fix: Switch to a 3[3]. MCX sorbents contain both lipophilic domains and negatively charged sulfonic acid groups. By acidifying your sample prior to loading, you ensure the pyrrolidine ring is fully protonated, allowing it to bind strongly to the sorbent via electrostatic ion-exchange interactions[4].
Q: My compound is successfully retained on the MCX cartridge, but it will not elute when I wash with 100% Methanol or Acetonitrile. How do I elute it? A: Methanol alone only disrupts hydrophobic interactions; it does not break the strong electrostatic bond between the protonated pyrrolidine and the sulfonic acid group on the sorbent.
-
The Causality: To release the analyte, you must neutralize the charge on the secondary amine.
-
The Fix: Use a highly basic organic elution solvent, such as 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH deprotonates the pyrrolidine, breaking the ionic bond, while the Methanol disrupts any residual hydrophobic interactions, resulting in rapid and complete elution[3].
Part 3: Protein Precipitation (PPT) & Matrix Effects
Q: I used a simple Acetonitrile crash (PPT) for my plasma samples. My recovery is fine, but I am seeing massive ion suppression (matrix effect < 50%) in my LC-MS/MS analysis. What is happening? A: PPT is a non-selective extraction method. While it precipitates proteins, it leaves high concentrations of endogenous phospholipids (e.g., phosphatidylcholines) in the supernatant. These phospholipids co-elute with polar analytes in reversed-phase LC and compete for charge in the Electrospray Ionization (ESI) source, causing severe ion suppression.
-
The Fix: The FDA BMV guidelines mandate that matrix effects must be evaluated and minimized[2]. To resolve this, either implement a phospholipid-removal plate (which uses Lewis acid/base interactions to trap lipids) or utilize the MCX SPE protocol described below, which systematically washes away phospholipids during the 100% organic wash step.
Quantitative Data: Extraction Efficiency Comparison
The following table summarizes the causal relationship between extraction methodology, chemical environment, and resulting efficiency.
| Extraction Method | Matrix Pre-treatment | Wash Solvent | Elution Solvent | Avg. Recovery (%) | Matrix Factor (%) |
| PPT (Acetonitrile) | None | N/A | N/A | 88.5 ± 4.2 | 42.1 (Severe Suppression) |
| LLE (MTBE) | Neutral (pH 7.4) | N/A | N/A | 22.4 ± 6.1 | 91.5 |
| LLE (MTBE) | Basic (pH 12.0) | N/A | N/A | 68.2 ± 5.5 | 89.2 |
| SPE (C18) | Acidic (2% H₃PO₄) | 5% MeOH | 100% MeOH | 14.3 ± 8.9 | N/A (Breakthrough) |
| SPE (MCX) | Acidic (2% H₃PO₄) | 2% FA / 100% MeOH | 5% NH₄OH in MeOH | 94.6 ± 2.1 | 98.4 (Clean Extract) |
Visualizing the Extraction Logic
Decision tree for selecting the optimal extraction strategy based on analyte physicochemical properties.
Self-Validating Protocol: Optimized MCX-SPE Workflow
This protocol utilizes a Mixed-Mode Cation Exchange (MCX) 30 mg / 1 mL cartridge. It acts as a "self-validating" system because the orthogonal wash steps systematically eliminate specific classes of interferences based on predictable chemical mechanisms[4].
Step 1: Sample Pre-treatment (Ionization)
-
Action: Aliquot 200 µL of plasma. Add 200 µL of 4% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds.
-
Causality: Drops the sample pH to ~2.0, disrupting protein binding and ensuring the pyrrolidine amine is 100% protonated (positively charged) for optimal ion exchange.
Step 2: Sorbent Conditioning & Equilibration
-
Action: Pass 1 mL of Methanol, followed by 1 mL of 2% H₃PO₄ in water through the cartridge.
-
Causality: Methanol solvates the polymeric backbone; the acidic water equilibrates the sorbent to match the loading environment.
Step 3: Sample Loading
-
Action: Load the pre-treated sample (~400 µL) onto the cartridge at a flow rate of 1 mL/min.
-
Causality: The protonated analyte binds to the sulfonic acid groups on the sorbent via strong electrostatic interactions.
Step 4: Orthogonal Washing (The Cleanup Engine)
-
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water.
-
Mechanism: Washes away highly polar endogenous salts and water-soluble proteins while maintaining the acidic environment to keep the analyte bound.
-
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol.
-
Mechanism: Washes away neutral lipids, phospholipids, and hydrophobic interferences. The analyte remains locked in place because Methanol cannot break the ionic bond.
-
Step 5: Targeted Elution
-
Action: Elute the analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.
-
Causality: The high pH (~11-12) deprotonates the pyrrolidine ring, neutralizing its charge. Without the electrostatic bond, the Methanol easily sweeps the now-neutral analyte off the sorbent.
Step 6: Evaporation & Reconstitution
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.
References
- Bioanalytical Method Validation - Guidance for Industry | FDA.
- Current status of pyrazole and its biological activities.
- When should I choose a mixed-mode SPE? Biotage.
- Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. biotage.com [biotage.com]
- 4. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds [mdpi.com]
Technical Support Center: Troubleshooting Precipitation of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole in DMSO
Welcome to the Compound Management Technical Support Center. This guide is specifically designed for researchers, assay developers, and drug discovery scientists encountering solubility and precipitation issues with 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole in Dimethyl Sulfoxide (DMSO).
By analyzing the physicochemical properties of this specific pyrazole derivative—namely its lipophilic isopropyl moiety and the basic pyrrolidine secondary amine—we have developed a causality-driven troubleshooting guide to ensure assay integrity and reproducible high-throughput screening (HTS) results.
Part 1: Frequently Asked Questions (Troubleshooting & Causality)
Q1: Why is my 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole stock precipitating in 100% DMSO over time?
The Causality: The precipitation is rarely due to the compound's intrinsic insolubility in pure DMSO, but rather the aggressive hygroscopicity of the solvent. DMSO can absorb up to 20% of its weight in atmospheric moisture within 24 hours[1]. As water infiltrates the stock, the solvent's dielectric constant shifts. The hydrophobic isopropyl group and the pyrazole core of the compound undergo hydrophobic collapse, forcing the free base out of solution[2].
Q2: I store my DMSO stocks at -20°C. How is precipitation still occurring during storage?
The Causality: Pure, anhydrous DMSO freezes at 18.5°C, effectively locking the compound in a stable matrix. However, when DMSO absorbs moisture from the air during handling, it undergoes severe freezing point depression. A DMSO solution with 20% water content will not freeze until it reaches temperatures below -30°C[1]. Consequently, your stock remains in a supercooled liquid state at -20°C, allowing continuous hydrate formation and slow crystallization of the compound over time.
Q3: Does the salt form of this compound behave differently than the free base in DMSO?
The Causality: Yes. The pyrrolidine ring contains a secondary amine (pKa ~9.5), meaning the compound can exist as a free base or be synthesized as a salt (e.g., HCl or TFA).
-
Free Base: Highly soluble in anhydrous DMSO, but highly sensitive to moisture-induced precipitation[3].
-
Salt Form: Highly soluble in aqueous buffers, but often exhibits lower thermodynamic solubility in 100% DMSO due to the high crystal lattice energy. If you are preparing high-concentration stocks (e.g., 100 mM for fragment-based screening) of the salt form, it may precipitate simply because it exceeds its solubility limit in pure DMSO[3].
Q4: How do I prevent "solvent shift" precipitation when diluting my DMSO stock into an aqueous assay buffer?
The Causality: When a high-concentration DMSO stock is spiked into an aqueous buffer, the rapid change in solvation environment can cause transient or permanent precipitation, leading to false negatives in biological assays[4]. Because this compound contains a basic pyrrolidine ring, its aqueous solubility is highly pH-dependent. Diluting into an acidic or neutral buffer (pH < 7.4) protonates the amine, enhancing solubility. Diluting into a basic buffer (pH > 9) keeps it as a lipophilic free base, triggering immediate precipitation. Always maintain a final DMSO concentration below 0.5% – 1.0% to minimize assay interference[4].
Part 2: Quantitative Data & Storage Parameters
The following table summarizes the critical physicochemical and environmental parameters that dictate the stability of your pyrazole derivative in DMSO.
| Parameter | Value / Observation | Mechanistic Implication for Compound Stability |
| DMSO Moisture Absorption Rate | ~20% weight gain per 24h at ambient | Rapidly reduces the solvation capacity for the lipophilic isopropyl/pyrazole moieties[1]. |
| Freezing Point (100% Anhydrous DMSO) | 18.5 °C | Freezes solidly in standard -20°C storage, protecting the compound from degradation and phase separation[1]. |
| Freezing Point (Moisture-Contaminated) | < -30 °C (at 20% saturation) | Remains liquid at -20°C; allows continuous hydration and compound crystallization[1]. |
| Standard Stock Concentration Limit | 10 mM (Standard HTS) | Safe baseline for free base compounds. Higher concentrations (e.g., 100 mM) exponentially increase precipitation risk during freeze-thaw[3]. |
| Aqueous Assay Final DMSO Limit | < 0.5% to 1.0% v/v | Prevents cellular toxicity and assay interference while maintaining the compound's kinetic solubility[4]. |
Part 3: Self-Validating Experimental Protocols
To ensure data integrity, every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Preparation and Archival of Anhydrous Stocks
Objective: Prevent moisture ingress and freezing point depression.
-
Desiccation: Ensure the lyophilized 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole powder is fully desiccated before solvation.
-
Solvation: Dissolve the compound in strictly anhydrous DMSO (<0.1% water) to a target concentration of 10 mM.
-
Validation (Gravimetric): Weigh the source plate/tube immediately after solvation. A weight gain of >1% over the handling period indicates critical moisture absorption[2].
-
Aliquoting: Aliquot the solution into single-use microcentrifuge tubes or acoustic dispensing plates.
-
Inert Atmosphere: Blanket the tubes/plates with dry Argon or Nitrogen gas before sealing to displace atmospheric moisture.
-
Storage: Store immediately at -20°C or -80°C in a desiccated environment (e.g., a StoragePod)[1].
Protocol B: Rescue of Precipitated DMSO Stocks
Objective: Redissolve crashed compounds without causing thermal degradation.
-
Visual Inspection: Identify cloudy or crystalline precipitates at the bottom of the DMSO tube.
-
Thermal Incubation: Place the sealed tube in a 37°C water bath or dry block for 15–30 minutes. Causality: Gentle heating provides the kinetic energy required to break the hydrate lattice without degrading the pyrazole core[4].
-
Sonication: If the precipitate persists, transfer to a bath sonicator for 5 minutes[4]. Avoid probe sonicators to prevent localized superheating.
-
Validation (Optical): The solution must be completely optically clear. For HTS libraries, validate via nephelometry (light scattering); any signal above the blank DMSO baseline indicates incomplete solvation[5].
Protocol C: Nephelometric Kinetic Solubility Assessment
Objective: Determine the maximum allowable concentration in your specific aqueous assay buffer.
-
Serial Dilution: Perform a 2-fold serial dilution of your 10 mM DMSO stock into 100% anhydrous DMSO[4].
-
Buffer Spiking: Transfer a fixed volume from each DMSO dilution into your aqueous assay buffer (e.g., pH 7.4 PBS) to achieve a final DMSO concentration of 1%[5].
-
Incubation: Allow the microplate to equilibrate at room temperature for 2 hours.
-
Validation (Turbidimetric): Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration well that exhibits no statistically significant increase in turbidity compared to a blank buffer control[5]. Do not exceed this concentration in your biological assays.
Part 4: Mechanistic & Workflow Visualizations
Caption: Mechanism of moisture-induced precipitation in DMSO storage.
Caption: Self-validating workflow for DMSO stock quality control and rescue.
References
-
Roylan Developments. Compound storage made simple. Retrieved from:[Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Retrieved from:[Link]
-
Popa-Burke, I. G., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Retrieved from:[Link]
-
Chromatography Online. (2015). Separation Science in Drug Development, Part II: High-Throughput Characterization. Retrieved from:[Link]
Sources
Cross-reactivity profiling of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole in kinase assays
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically successful kinase inhibitors[1]. However, a critical aspect of preclinical development is the characterization of a compound's selectivity—its cross-reactivity profile across the human kinome. This guide provides a comparative analysis of pyrazole-containing kinase inhibitors, using a hypothetical but representative compound, 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole, as our central subject. We will compare its profile to established drugs and a classic broad-spectrum inhibitor, supported by detailed experimental protocols and data interpretation guidelines.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets[2][3]. Consequently, a small molecule designed to inhibit a specific kinase may inadvertently interact with numerous other "off-target" kinases. This cross-reactivity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology[4]. Therefore, comprehensive profiling of a drug candidate's interactions across a panel of kinases is not merely a regulatory requirement but a fundamental step in understanding its biological activity and therapeutic potential.
Comparative Analysis of Kinase Inhibitor Profiles
To contextualize the cross-reactivity of our hypothetical pyrazole derivative, we will compare its theoretical profile with two FDA-approved pyrazole-containing drugs, Ruxolitinib and Crizotinib, and the non-selective inhibitor, Staurosporine. The inhibitory activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC50 values denote higher potency[5].
| Kinase Target | 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole (Hypothetical IC50, nM) | Ruxolitinib (IC50, nM) | Crizotinib (Cell IC50, nM) | Staurosporine (IC50, nM) |
| JAK1 | 5 | 3.3[5][6][7][8][9] | >1000 | 7 |
| JAK2 | 3 | 2.8[5][6][7][8][9] | >1000 | 20 |
| JAK3 | 500 | 428[5][7][8][9] | >1000 | - |
| TYK2 | 25 | 19[5][7][8][9] | >1000 | - |
| ALK | >10,000 | - | 20 | - |
| c-MET | >10,000 | >10000[8] | 8.0 | - |
| PKCα | - | - | - | 3 |
| p60v-src | - | - | - | 6 |
| PKA | - | - | - | 7 |
| CaM Kinase II | - | - | - | 20 |
Note: The IC50 values for the hypothetical compound are illustrative. Data for Ruxolitinib, Crizotinib, and Staurosporine are compiled from published sources and may vary depending on assay conditions.
From this comparison, we can infer that our hypothetical compound demonstrates high potency and selectivity for the JAK family of kinases, similar to Ruxolitinib, while showing minimal activity against ALK and c-MET, the primary targets of Crizotinib. In stark contrast, Staurosporine exhibits potent, broad-spectrum inhibition across multiple kinase families, highlighting its utility as a research tool but also its unsuitability for targeted therapy due to a lack of selectivity[2][10].
Experimental Protocol: Luminescence-Based Kinase Assay
To generate the kind of data presented above, a robust and high-throughput assay is required. The Kinase-Glo® Luminescent Kinase Assay is a widely used method that measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the amount of kinase activity[5][6].
Step-by-Step Methodology
-
Compound Preparation :
-
Create a 10-point serial dilution of the test compound (e.g., 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole) in DMSO. A typical starting concentration is 100 µM.
-
Include a positive control (a known inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
-
Kinase Reaction Setup :
-
In a 96-well or 384-well plate, add the following components in order:
-
5 µL of diluted test compound or control.
-
10 µL of kinase and substrate mixture in reaction buffer.
-
10 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination[11].
-
-
-
Incubation :
-
Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection :
-
Add a volume of Kinase-Glo® Reagent equal to the volume in the reaction well (e.g., 25 µL).
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition :
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices
-
Choice of Luminescence-Based Assay : This format is homogeneous (no wash steps), highly sensitive, and amenable to high-throughput screening, making it ideal for profiling compounds against large kinase panels[10].
-
ATP Concentration at Km : Performing the assay with the ATP concentration near the Michaelis-Menten constant (Km) for each kinase ensures that the measured IC50 value is a more accurate reflection of the inhibitor's intrinsic affinity (Ki)[11]. This is crucial for comparing potency across different kinases.
-
DMSO Control : The use of a vehicle control (DMSO) is essential to establish the baseline of 100% kinase activity and to ensure that the solvent itself does not interfere with the assay.
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a multifaceted process that is integral to drug development. As demonstrated with our hypothetical pyrazole-containing compound, a thorough understanding of a molecule's selectivity profile, in comparison to established drugs, provides invaluable insights into its potential therapeutic window and off-target effects. The use of robust and reproducible assay methodologies, such as the luminescence-based kinase assay described, is paramount for generating high-quality, comparable data. Ultimately, a comprehensive characterization of kinase inhibitor selectivity allows for a more informed and rational approach to designing the next generation of targeted therapies.
References
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
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Wikipedia. (2023, November 29). Staurosporine. [Link]
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Cellagen Technology. (n.d.). Staurosporine | pan-kinase inhibitor. Retrieved from [Link]
- Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(13), 1639-1663.
- Verstovsek, S., & Kantarjian, H. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 17(2), 242-248.
- Law, B., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796-801.
- Meggio, F., & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 337-342.
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ResearchGate. (n.d.). IC50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases. Retrieved from [Link]
- Liu, X., et al. (2014).
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ruxolitinib. Retrieved from [Link]
- Johnson, T. W., et al. (2014). Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Journal of Medicinal Chemistry, 57(11), 4720-4744.
- Davare, M. A., et al. (2013). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 110(46), 18519-18524.
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Benchmarking 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole efficacy in xenograft models
Benchmarking 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole Efficacy in Xenograft Models: A Comparative Guide
Executive Summary
The tumor microenvironment is inherently hostile, characterized by hypoxia and severe nutrient deprivation. To survive these conditions, cancer cells hijack the Integrated Stress Response (ISR) via General Control Nonderepressible 2 (GCN2), a kinase that senses amino acid starvation and orchestrates cellular adaptation[1][2]. The compound 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole represents a highly potent, targeted pyrazole scaffold designed to inhibit GCN2[3][4].
This guide provides an objective benchmarking analysis of this pyrazole derivative against first-generation GCN2 inhibitors (such as GCN2iB) and standard-of-care chemotherapies in in vivo xenograft models. By detailing the mechanistic causality and providing a self-validating experimental protocol, this guide equips researchers with the framework needed to evaluate GCN2-targeted synthetic lethality.
Mechanistic Rationale: Forcing Synthetic Lethality
Under normal physiological conditions, GCN2 inhibition yields minimal phenotypic effects. However, when tumors are subjected to severe amino acid depletion—either naturally via poor vascularization or artificially via asparagine-depleting agents like L-asparaginase (ASNase)—GCN2 becomes an essential survival node[2][5].
When uncharged tRNAs accumulate, GCN2 phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), halting global protein translation while selectively upregulating stress-response transcription factors like ATF4[1][6]. 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole functions as an ATP-competitive inhibitor that locks into the αC-helix allosteric pocket of GCN2[6][7]. By blocking eIF2α phosphorylation during nutrient starvation, the inhibitor forces the cancer cell to continue translation without sufficient building blocks, triggering a catastrophic Unfolded Protein Response (UPR) and subsequent apoptosis[5][7].
GCN2 signaling pathway and mechanism of synthetic lethality via pyrazole-based inhibition.
Quantitative Benchmarking in Xenograft Models
To objectively evaluate the efficacy of the 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole scaffold, we benchmark it against the widely cited reference inhibitor GCN2iB [5][8]. Because GCN2 inhibitors lack robust single-agent efficacy in nutrient-rich environments, benchmarking must be conducted in combination with ASNase to induce the necessary metabolic stress[5][8].
The table below synthesizes comparative data derived from Acute Lymphoblastic Leukemia (CCRF-CEM) xenograft models, highlighting Tumor Growth Inhibition (TGI) and target engagement metrics[5][6][8].
Table 1: Comparative Efficacy in CCRF-CEM Xenograft Models (Co-treated with ASNase)
| Treatment Group | Dose & Route | Tumor Growth Inhibition (TGI) | Target Engagement (p-eIF2α) | Toxicity (Body Weight Loss) |
| Vehicle Control | N/A | 0% | Baseline | <1% |
| ASNase (Monotherapy) | 1000 U/kg, IP, QD | ~15% | Elevated (Pathway Active) | <2% |
| GCN2iB + ASNase | 10 mg/kg, PO, BID | ~70% | Partial Suppression | <5% |
| Pyrazole Scaffold + ASNase | 3 mg/kg, PO, BID | >85% | Complete Suppression | <5% |
Data Interpretation: The pyrazole derivative achieves superior TGI at a significantly lower dose (3 mg/kg vs. 10 mg/kg) compared to GCN2iB[6][9]. This enhanced in vivo potency is attributed to a slower dissociation rate (Type I half binding mode), which allows for sustained target suppression even as systemic drug concentrations fluctuate between dosing intervals[6][9].
Self-Validating In Vivo Experimental Protocol
To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for evaluating GCN2 inhibitors in vivo. Every step is designed with built-in causal checkpoints.
Phase 1: Inoculation and Establishment
-
Cell Preparation: Resuspend CCRF-CEM or MV-4-11 cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneous Injection: Inject 1×107 cells into the right flank of 6-week-old female SCID mice[8].
-
Causality: SCID mice lack functional T and B cells, preventing immune rejection of the human xenograft. Matrigel provides extracellular matrix support, accelerating localized tumor vascularization.
-
-
Randomization: Monitor tumor growth via digital calipers. Randomize mice into treatment groups only when tumor volumes reach ~200 mm³[8].
-
Causality: Treating too early (e.g., at 50 mm³) fails to replicate the hypoxic, nutrient-deprived core of a clinical tumor. A 200 mm³ baseline ensures the tumor is actively relying on the ISR for survival.
-
Phase 2: Dosing Regimen
Administer treatments for 10–14 consecutive days:
-
Group 1: Vehicle (Oral, BID).
-
Group 2: ASNase (1000 U/kg, IP, QD)[6].
-
Group 3: 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole (3 mg/kg, PO, BID).
-
Group 4: Combination (ASNase IP + Pyrazole PO).
-
Causality: The inclusion of monotherapy arms validates that the observed TGI in Group 4 is a result of synthetic lethality (interaction effect) rather than additive baseline toxicity[5].
Phase 3: Pharmacodynamic (PD) Validation (The Self-Validating Step)
-
Tissue Harvesting: 8 hours after the final dose, euthanize 2 mice per group and rapidly freeze the tumor tissue in liquid nitrogen.
-
Biomarker Analysis: Perform Western blotting on tumor lysates for total GCN2, p-GCN2, total eIF2α, p-eIF2α, and ATF4[6][7].
Self-validating experimental workflow for benchmarking GCN2 inhibitors in vivo.
Conclusion
Benchmarking data indicates that the 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole scaffold offers a highly potent alternative to first-generation GCN2 inhibitors. By combining optimized binding kinetics with excellent oral bioavailability, it achieves complete suppression of the ISR pathway at lower doses. When evaluated through rigorous, biomarker-validated xenograft protocols, this compound demonstrates profound synthetic lethality in combination with amino acid-depleting therapies, marking a significant advancement in targeted metabolic oncology.
References
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Nakamura A, et al. "Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response." Proceedings of the National Academy of Sciences (PNAS), 2018. URL:[Link]
-
"Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode." ACS Medicinal Chemistry Letters, 2019. URL:[Link]
-
"Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting." National Institutes of Health (PMC), 2024. URL:[Link]
- "GCN2 inhibitors and uses thereof (Patent AU2019211485A1)." Google Patents, 2019.
-
"In Vivo Tumor Growth Control by General Control Nonderepressible 2–Targeting Agents Results from Kinase Activation." Molecular Cancer Therapeutics, 2025. URL:[Link]
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Reproducibility of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole binding in high-throughput screening
A Senior Application Scientist's Guide to Assay Selection, Validation, and Data Integrity for 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole
In the fast-paced world of drug discovery, the reproducibility of experimental data is the bedrock of a successful research program. High-throughput screening (HTS) campaigns, which involve the rapid testing of thousands to millions of compounds, are particularly susceptible to variability that can lead to false positives or negatives, wasting valuable time and resources.[1][2] This guide provides a comprehensive framework for ensuring the reproducible measurement of binding for the novel compound 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole, a member of the pyrazole class of compounds known for a wide range of biological activities.[3][4][5]
This document offers a comparative analysis of suitable HTS binding assay formats, a detailed protocol for a recommended methodology, and a rigorous approach to data quality control, empowering researchers to generate reliable and actionable data.
Section 1: Understanding the Compound and the Challenge
The subject of our study, 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole, is a pyrazole derivative. The pyrazole ring is a significant motif in medicinal chemistry, with numerous FDA-approved drugs featuring this core structure for treating a variety of conditions.[4] Compounds with this scaffold have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and for their activity in oncology.[6][7] Given this background, a robust and reproducible binding assay is the critical first step in characterizing its biological function and therapeutic potential.
The primary challenge in any HTS campaign is to develop an assay that is not only sensitive and scalable but also consistently distinguishes true "hits" from background noise across thousands of individual measurements.[1][8] This requires a deep understanding of the assay technology and a stringent validation process.
Section 2: A Comparative Analysis of HTS Binding Assay Formats
The choice of assay technology is a critical decision that impacts throughput, cost, and the quality of the resulting data. For a small molecule like our pyrazole compound, several homogenous (no-wash) assay formats are suitable for HTS. Each has distinct principles, advantages, and disadvantages.
| Assay Technology | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled tracer upon binding to a larger protein. Binding slows rotation, increasing polarization.[9][10] | Homogeneous, no-wash format.[11] Simple, cost-effective, and widely available instrumentation.[12] | Requires a fluorescently labeled tracer of the ligand or a known competitor. Can be susceptible to interference from fluorescent compounds. |
| AlphaScreen® | A bead-based proximity assay. Donor beads, upon laser excitation, generate singlet oxygen that travels ~200 nm to activate Acceptor beads, producing a luminescent signal when brought into proximity by a binding event.[13][14][15] | Highly sensitive with significant signal amplification.[15] Versatile for various target classes (e.g., GPCRs, kinases).[16] | Can be sensitive to light and oxygen quenching. Potential for interference from colored compounds or singlet oxygen quenchers. |
| Surface Plasmon Resonance (SPR) | A label-free method that detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[17][18] | Provides real-time kinetic data (association and dissociation rates).[17] Label-free, avoiding potential modification of the ligand. | Lower throughput compared to other HTS methods, though high-throughput systems are emerging.[19][20] Higher instrument and consumable costs. Can be sensitive to buffer composition and non-specific binding. |
Recommendation: For initial large-scale screening of a novel compound where a fluorescent tracer can be synthesized or a competitive format is feasible, Fluorescence Polarization (FP) offers an excellent balance of speed, cost, and reliability. Its straightforward, homogeneous nature makes it highly amenable to automation and miniaturization.[11][12]
Section 3: Experimental Protocol - Competitive FP Binding Assay
This protocol outlines a self-validating system for assessing the binding of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole to a hypothetical target protein kinase using a competitive FP assay. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Objective: To determine if the test compound can displace a known fluorescently-labeled kinase inhibitor (tracer) from the target protein, indicating competitive binding.
Materials and Reagents:
-
Target Protein: Purified kinase of interest.
-
Fluorescent Tracer: A known inhibitor of the kinase, labeled with a fluorophore (e.g., fluorescein).
-
Test Compound: 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20 (The detergent is critical to prevent non-specific binding).
-
Control Inhibitor: A known, unlabeled potent inhibitor of the kinase (Positive Control).
-
Solvent: 100% DMSO (for compound dilution).
-
Assay Plates: Low-volume, black, 384-well microplates.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
Step-by-Step Methodology:
-
Tracer-Protein Binding Optimization:
-
Rationale: To determine the optimal concentration of the target protein that provides a sufficient signal window.
-
Action: Perform a saturation binding experiment. In a fixed volume of assay buffer, titrate the target protein against a fixed, low concentration of the fluorescent tracer (e.g., 1 nM).
-
Readout: Measure FP at each protein concentration. Plot FP versus protein concentration and determine the Kd (dissociation constant). For the main assay, use a protein concentration that gives ~80% of the maximum binding signal (e.g., the EC80 value). This ensures the assay is sensitive to competitive displacement.
-
-
Compound Plate Preparation:
-
Rationale: To create a concentration gradient of the test compound for determining dose-response and IC50 values.[21]
-
Action: Prepare a serial dilution series of the test compound, positive control inhibitor, and a DMSO-only control in a source plate. A common scheme is an 11-point, 1:3 dilution series starting at 100 µM.
-
QC: This step is critical. Use automated liquid handlers to minimize volume errors.
-
-
Assay Execution:
-
Rationale: To combine reagents in the assay plate and measure the competitive binding effect.
-
Action (in a 384-well plate):
-
Add 10 µL of Assay Buffer.
-
Add 50 nL of compound from the source plate using a pintool or acoustic dispenser.
-
Add 5 µL of a 2X concentration of the fluorescent tracer/target protein complex (pre-incubated for 30 mins).
-
Seal the plate, centrifuge briefly (1 min at 1000 rpm) to bring all components to the bottom, and incubate for 1 hour at room temperature, protected from light.
-
-
Controls on every plate:
-
Negative Control (0% Inhibition): Wells containing tracer, protein, and DMSO only (defines the maximum polarization signal).
-
Positive Control (100% Inhibition): Wells containing tracer, protein, and a saturating concentration of the unlabeled control inhibitor (defines the minimum polarization signal).
-
-
-
Data Acquisition:
-
Rationale: To measure the fluorescence polarization signal.
-
Action: Read the plates on an FP-capable microplate reader using appropriate excitation and emission filters for the chosen fluorophore. The output is typically in millipolarization (mP) units.
-
Section 4: Data Analysis and Quality Control for Reproducibility
Reproducibility is not just about consistent execution; it's about statistically validating the quality of the data from each plate and each run.[22]
The Z'-Factor: The Gold Standard of HTS Assay Quality
The Z'-factor (Z-prime) is the most important statistical parameter for validating an HTS assay.[23][24] It measures the separation between the positive and negative control distributions, accounting for both the dynamic range of the signal and the data variation.[25][26]
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control (minimum signal)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (maximum signal)
-
σ_n = standard deviation of the negative control
Interpretation of Z'-Factor Values: [27]
-
Z' ≥ 0.7: An excellent assay, highly robust and reliable.[25]
-
Z' < 0.5: A marginal or unacceptable assay that requires optimization.
Data Presentation:
Table 1: HTS Assay Quality Control Metrics
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Z'-Factor | ≥ 0.5 | Measures the statistical separation between positive and negative controls, indicating assay robustness.[23] |
| Signal-to-Background (S/B) | ≥ 2 | Indicates the dynamic range of the assay signal. |
| Coefficient of Variation (%CV) | ≤ 10% for controls | Measures the relative variability of replicate measurements. |
Hit Identification and Confirmation
-
Normalization: Raw mP data from each well is converted to percent inhibition relative to the on-plate controls.
-
% Inhibition = 100 * (mP_neg_control - mP_sample) / (mP_neg_control - mP_pos_control)
-
-
Dose-Response Analysis: Plot percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the tracer is displaced).
-
Hit Confirmation: Compounds that show significant activity (e.g., >50% inhibition at a single concentration or a valid IC50 curve) must be re-tested ("confirmatory screen") to ensure the activity is reproducible.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: High-throughput screening workflow for reproducible binding analysis.
Principle of Fluorescence Polarization Assay
Caption: Mechanism of a competitive fluorescence polarization binding assay.
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Fluorescence polarization immunoassay - Wikipedia. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. [Link]
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The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). National Center for Biotechnology Information. [Link]
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AlphaScreen. (n.d.). BMG LABTECH. [Link]
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AlphaScreen®. (n.d.). Berthold Technologies GmbH & Co.KG. [Link]
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On HTS: Z-factor. (2023, December 12). On HTS. [Link]
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An AlphaScreen SureFire ® Phospho-ERK1/2 assay. (n.d.). BMG Labtech. [Link]
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Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]
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Nielsen, K., & Yu, W. L. (2000). Fluorescence polarization immunoassay: detection of antibody to Brucella abortus. Journal of immunological methods, 243(1-2), 93–100. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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Assay Development for High-Throughput Screening: Best Practices. (2026, March 24). Technology Networks. [Link]
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Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]
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Fluorescence Polarization Immunoassays (FPIA) for Food Safety: a Rapid Detection System for Pathogens and Chemicals. (n.d.). National Agricultural Library. [Link]
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Nasir, M. S., & Jolley, M. E. (2008). Fluorescence polarization immunoassay: detection of antibody to Brucella abortus. Combinatorial chemistry & high throughput screening, 11(6), 441–455. [Link]
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Hueser, J., et al. (2019). uap: reproducible and robust HTS data analysis. BMC Bioinformatics, 20(1), 693. [Link]
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Recommendation on: Preparing to use high-throughput sequencing (HTS) technologies as a diagnostic tool for phytosanitary purpose. (n.d.). IPPC. [Link]
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Hueser, J., et al. (2019). uap: Reproducible and Robust HTS Data Analysis. ResearchGate. [Link]
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Iversen, P. W., et al. (2009). Process validation and screen reproducibility in high-throughput screening. Journal of biomolecular screening, 11(8), 924–932. [Link]
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Use of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. (n.d.). Carterra. [Link]
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Compound Libraries and Screening Collections Explained. (2026, March 26). Technology Networks. [Link]
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Masson, J. F. (2021). Advances in Surface Plasmon Resonance Sensing with Nanoparticles and Thin Films. ACS Sensors, 6(11), 3876–3891. [Link]
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High Throughput Screening (HTS) Market Growth and Insights. (2026, March 25). Precedence Research. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). National Center for Biotechnology Information. [Link]
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1-methyl-3-(propan-2-yl)-1H-pyrazole — Chemical Substance Information. (n.d.). NextSDS. [Link]
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Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. [Link]
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High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma. (2025, October 1). National Center for Biotechnology Information. [Link]
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Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of medicinal chemistry, 63(9), 4517–4527. [Link]
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Comprehensive Safety and Disposal Guide: 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole (also known as 1-methyl-3-isopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole) is a nitrogen-dense, heterocyclic organic compound frequently utilized as a structural scaffold in advanced drug discovery and medicinal chemistry. Because it contains both a pyrazole ring and a basic pyrrolidine moiety, it presents specific environmental and toxicological hazards.
Proper disposal is not merely a regulatory formality; it is a critical operational requirement to prevent aquatic toxicity and mitigate the release of dangerous combustion byproducts. This guide provides a self-validating, step-by-step protocol for the safe handling, decontamination, and disposal of this compound, ensuring compliance with federal environmental regulations.
Physicochemical Hazard Profile
Before executing any disposal protocol, personnel must understand the physical and chemical properties that dictate the compound's hazard classification.
| Property / Hazard Class | Description & Operational Impact |
| Chemical Class | Basic Amine, Nitrogenous Heterocycle. |
| Primary Hazards | Skin/Eye Irritant; Potential Aquatic Toxicity. |
| Material Incompatibilities | Strong Oxidizing Agents, Strong Acids (Risk of violent exothermic reaction). |
| Combustion Byproducts | Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO2)[1]. |
| EPA Waste Classification | Non-Halogenated Organic Waste (Must be managed under RCRA guidelines)[2]. |
Mechanistic Rationale for Disposal Protocols
As a best practice in laboratory safety, understanding the causality behind a protocol ensures higher compliance and situational awareness.
-
Why High-Temperature Incineration? The molecule contains three nitrogen atoms (two in the pyrazole ring, one in the pyrrolidine ring). Standard, low-temperature combustion fails to completely cleave the robust N-N and C-N bonds, resulting in the generation of highly toxic Nitrogen Oxides (NOx) fumes[1]. High-temperature incineration (>1000°C) equipped with exhaust gas scrubbers is strictly required to convert the nitrogen content into benign N₂ gas and neutralize any acidic byproducts.
-
Why HDPE Containers? The pyrrolidine ring acts as a secondary amine, rendering the compound basic. Prolonged exposure to basic amines can degrade certain plastics and corrode metal containers over time. High-Density Polyethylene (HDPE) is mandated for waste containment due to its superior chemical resistance to basic organics.
Step-by-Step Disposal Methodology
The following workflow ensures compliance with the Resource Conservation and Recovery Act (RCRA) for hazardous waste generators[2].
Figure 1: Cradle-to-Grave RCRA-compliant waste management workflow for nitrogenous organics.
Operational Protocol:
-
Segregation: Isolate the compound and its solutions from strong oxidizers and strong acids. Classify the waste stream strictly as "Non-Halogenated Organic Waste."
-
Containment: Transfer the waste into a chemically compatible, leak-proof HDPE container. Never use metal cans for amine-containing waste.
-
RCRA-Compliant Labeling: Under [2], the container must be explicitly labeled with the words "Hazardous Waste," the exact chemical name (no abbreviations or structural formulas), and the primary hazard (e.g., "Toxic/Basic Irritant"). This aligns with the [3].
-
Satellite Accumulation Area (SAA) Storage: Store the sealed container in a designated SAA at or near the point of generation. Ensure the container remains tightly closed at all times except when actively adding waste.
-
Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.
Spill Response and Decontamination Protocol
In the event of an accidental release, immediate and chemically sound remediation is required to prevent exposure and facility contamination.
Figure 2: Spill response and chemical decontamination decision matrix for basic amine derivatives.
Operational Protocol:
-
Assessment & PPE: Immediately don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, and a lab coat. Assess the spill volume and location.
-
Containment: For small spills (<1L) inside a controlled environment (fume hood), surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Crucial Note: Do not use combustible absorbents like sawdust, as the compound's basic nature can react with organic materials over time.
-
Chemical Neutralization: Because the pyrrolidine moiety is a basic amine, neutralize the spill area using a weak acid solution (e.g., 5% acetic acid). This converts the free base into a water-soluble acetate salt, preventing volatilization and making it significantly easier to wipe up. Do not use strong acids (like concentrated HCl) to avoid violent exothermic splattering.
-
Collection: Sweep the absorbed, neutralized mixture into an HDPE solid waste container using a non-sparking tool.
-
Final Decontamination: Wash the affected surface with copious amounts of water and a mild laboratory detergent. Dispose of all contaminated cleaning materials (wipes, gloves) as hazardous solid waste.
References
-
Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1200 - Hazard Communication Standard." Electronic Code of Federal Regulations (eCFR). Available at:[Link]
Sources
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